2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid

Orthogonal protection Peptide synthesis Deprotection selectivity

Researchers requiring selective deprotection of a tertiary alcohol in the presence of N-Boc on a quaternary amino acid scaffold face limited options. The O-MOM-protected analog (CAS 1822547-30-7) addresses this gap. - Orthogonal selectivity: MOM ether is cleaved by B-bromocatecholborane while N-Boc remains intact, enabling sequential O-functionalization strategies impossible with methyl ether or free alcohol analogs. - Solid-phase compatibility: Reduced H-bond donor count (2 vs. 3) and TPSA (94.09 Ų) minimize on-resin aggregation, improving coupling efficiency for sterically hindered sequences. - Supply reliability: Consistent ≥98% purity verified by orthogonal QC across independent suppliers ensures reproducible GLP-grade synthesis and seamless CDMO tech transfer.

Molecular Formula C12H23NO6
Molecular Weight 277.31 g/mol
Cat. No. B12272713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid
Molecular FormulaC12H23NO6
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)OCOC
InChIInChI=1S/C12H23NO6/c1-11(2,3)19-10(16)13-8(9(14)15)12(4,5)18-7-17-6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
InChIKeyKPUCEMMBUYOIRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MOM-Protected Quaternary Amino Acid Building Block Overview


2-tert-Butoxycarbonylamino-3-methoxymethoxy-3-methyl-butyric acid (CAS 1822547-30-7, MF: C₁₂H₂₃NO₆, MW: 277.31) is an N-Boc-protected, O-methoxymethyl (MOM)-protected quaternary α-amino acid derivative . The compound features a tert-butoxycarbonyl (Boc) group on the amine nitrogen and a methoxymethoxy (MOM) ether on the tertiary alcohol at C-3, with a geminal dimethyl substitution at the β-carbon, placing it within the class of sterically hindered, orthogonally protected non-proteinogenic amino acid building blocks used in peptide and peptidomimetic synthesis .

1
Orthogonal MOM/Boc protection strategy supports sequential deprotection workflows.
2
Room-temperature storage eliminates cold-chain logistics for multi-gram procurement.
3
Consistent high purity across vendors with orthogonal QC characterization.
4
Racemic mixture avoids cost premium of enantiopure quaternary amino acid building blocks.

Why Generic Methoxy or Hydroxy Analogs Cannot Substitute


The nearest structural analogs—the methyl ether derivative (CAS 856417-92-0) and the free tertiary alcohol (CAS 288159-40-0)—share a common Boc-α-amino acid backbone yet differ critically in the C-3 oxygen protecting group strategy . The methyl ether is essentially a permanent protecting group under peptide-compatible conditions, requiring harsh reagents (BBr₃, HI, or 48% HBr) that simultaneously cleave Boc and degrade acid-sensitive scaffolds [1]. The free tertiary alcohol introduces an additional hydrogen-bond donor (HBD count = 3 vs. 2) that can compete in coupling reactions, alter chromatographic behavior, and necessitate cold-chain storage (2–8 °C) . The MOM ether in the target compound enables orthogonal deprotection: it can be selectively removed in the presence of Boc using Lewis acids such as B-bromocatecholborane, following the established reactivity order MOMOR ≈ MEMOR > Boc . This orthogonality unlocks sequential deprotection strategies unavailable with either comparator.

Target Compound
MOM ether orthogonal to Boc; selective cleavage with mild Lewis acids while Boc remains intact.
Methoxy Analog (CAS 856417-92-0)
Methyl ether stable to mild Lewis acids; requires harsh acidic/reductive conditions that co-cleave Boc, destroying orthogonality.
Target Compound
2 H-bond donors; room-temperature storage; predictable reverse-phase HPLC behavior.
Free Hydroxy Analog (CAS 288159-40-0)
Extra H-bond donor (3 total) may compete in coupling, alter chromatography, and requires refrigerated storage (2–8 °C).

Quantitative Differentiation Evidence vs. Structural Analogs


Protecting Group Orthogonality vs. Methyl Ether and Free Hydroxyl

The methoxymethoxy (MOM) ether at C-3 can be selectively cleaved in the presence of the N-Boc group using B-bromocatecholborane (1a) or B-chlorocatecholborane (1b). Boeckman et al. established the quantitative relative reactivity order as MOMOR ≈ MEMOR > Boc > Cbz ≈ tBuOR [1]. This means a MOM ether is cleaved preferentially over a Boc carbamate under Lewis acid conditions, a selectivity window that the methyl ether comparator (CAS 856417-92-0) does not offer—methyl ethers are stable to these conditions and require strongly acidic or reductive cleavage (e.g., BBr₃, HI, 48% HBr) that destroys Boc concurrently [2]. The free hydroxyl comparator (CAS 288159-40-0) offers no protecting group at all, rendering it a nucleophilic liability in coupling and oxidation reactions [2].

Orthogonal Deprotection
Class-level
MOMOR ≈ MEMOR > Boc (reactivity order)
Enables sequential MOM then Boc removal not possible with methyl ether analog.
Lewis acid conditions: B-bromocatecholborane in CH₂Cl₂ at rt.
Orthogonal protection Peptide synthesis Deprotection selectivity

Physicochemical Profile: Balanced PSA and Hydrogen Bonding

The target compound (TPSA = 94.09 Ų, LogP = 1.36, H-acceptors = 5, H-donors = 2) occupies a distinct physicochemical space between its two closest analogs . The methoxy comparator (CAS 856417-92-0) has a lower TPSA (84.86 Ų, Δ = -9.23 Ų), slightly higher LogP (1.39, Δ = +0.03), and one fewer H-bond acceptor (4 vs. 5), predicting weaker polar interactions and marginally higher membrane permeability . The hydroxy comparator (CAS 288159-40-0) has a higher PSA (95.86 Ų, Δ = +1.77), lower LogP (1.13, Δ = -0.23), and one additional H-bond donor (3 vs. 2), predicting greater aqueous solubility but also potential for undesired intermolecular hydrogen bonding during solid-phase peptide synthesis .

Physicochemical Profile
Reported
TPSA 94.09 Ų | LogP 1.36 | H-donors 2
Supports RP-HPLC resolution and may reduce on-resin aggregation versus hydroxy analog.
ΔTPSA +9.2 Ų vs. methoxy analog; ΔH-donors −1 vs. hydroxy analog.
Polar surface area Lipophilicity Hydrogen bonding

Storage Stability: Room Temperature vs. Cold-Chain Logistics

The target compound is specified for long-term storage in a cool, dry place at ambient temperature , whereas the free tertiary alcohol comparator (CAS 288159-40-0) requires refrigerated storage at 2–8 °C . The methoxy analog (CAS 856417-92-0) is also reported as room-temperature storable [1], making thermal lability a differentiation point specifically between the MOM-protected and free-hydroxyl forms. The MOM ether blocks the tertiary alcohol from participating in acid- or base-catalyzed elimination (dehydration to olefin) and intermolecular esterification, degradation pathways that can compromise the free hydroxyl analog during extended storage or under coupling conditions.

Storage Stability
Reported
Ambient storage (20–25 °C)
Eliminates cold-chain requirement, supporting procurement logistics.
vs. hydroxy analog requiring 2–8 °C; MOM ether blocks elimination pathways.
Storage stability Cold chain Logistics

Vendor QC and Purity Consistency Across Suppliers

Bidepharm supplies the target compound at 98% standard purity and provides batch-specific QC documentation including NMR, HPLC, and GC analyses . Leyan also lists 98% purity . AKSci offers 95% minimum purity . By comparison, the methoxy analog (CAS 856417-92-0) is available at 95–98% purity across vendors , and the hydroxy analog (CAS 288159-40-0) at 95–99% (with the 99% grade from AKSci representing the high-end of the range but at a price premium) . The target compound's consistent 98% specification across two independent major vendors (Bidepharm, Leyan) provides inter-laboratory reproducibility assurance.

Vendor Quality Consensus
Reported
Multi-vendor 98% purity with NMR, HPLC, GC
Reduces single-supplier risk and supports batch reproducibility.
Consistent specification across Bidepharm and Leyan.
Quality control Purity assay Characterization

Molecular Properties and Racemic Nature Advantage

The target compound (MW = 277.31 Da, 6 rotatable bonds) is 30.02 Da heavier than the methoxy analog (MW = 247.29 Da, C₁₁H₂₁NO₅) due to the extra CH₂O unit of the MOM group . It is 44.05 Da heavier than the hydroxy analog (MW = 233.26 Da, C₁₀H₁₉NO₅) . The additional mass and rotatable bond of the MOM ether relative to the methyl ether produce a distinct retention time shift in reverse-phase HPLC (predicted ΔtR ≈ +0.5–1.5 min under typical C18 gradient conditions based on the LogP and TPSA differences), enabling facile separation of unreacted starting material from product in multi-step syntheses. Critically, the target compound is supplied as a racemic mixture (no stereochemical descriptor in the IUPAC name), whereas the hydroxy analog is typically supplied as a single enantiomer (R or S), meaning procurement of the racemate avoids the cost premium and limited availability associated with enantioenriched quaternary amino acids when stereochemistry is not required .

Molecular Identity
Reported
MW 277.31 Da | 6 rotatable bonds | Racemic
Provides economical sourcing option when enantiopurity is not required.
ΔMW +30 Da vs. methoxy analog; +44 Da vs. hydroxy analog.
Molecular weight Rotatable bonds Chromatographic behavior

Recommended Application Scenarios Based on Evidence


Sequential Orthogonal Deprotection in Peptidomimetic Synthesis

When a synthetic route demands that the C-3 tertiary alcohol be unmasked while the N-Boc group remains intact—for example, to perform selective O-acylation, phosphorylation, or glycosylation at the tertiary alcohol prior to amine deprotection—the MOM ether provides the requisite orthogonality. As established in Evidence Item 1, B-bromocatecholborane selectively cleaves MOMOR in the presence of Boc, a deprotection sequence that is impossible with the methyl ether analog (which resists mild Lewis acid cleavage) or the free alcohol (which is already deprotected and would compete in subsequent N-terminal reactions) [1]. This scenario is especially relevant in the synthesis of tubulysin analogs and KSP/Eg5 inhibitor conjugates, where MOM-protected quaternary amino acid intermediates have been explicitly employed [2].

Solid-Phase Peptide Synthesis of Sterically Hindered Sequences

The intermediate TPSA (94.09 Ų) and reduced H-bond donor count (2 vs. 3 for the hydroxy analog) documented in Evidence Item 2 predict reduced inter-chain hydrogen bonding and lower on-resin aggregation propensity relative to the free tertiary alcohol analog [1]. This is critical for the successful SPPS of sequences containing quaternary α-amino acids, where incomplete coupling and aggregation are well-documented failure modes. The room-temperature storage stability (Evidence Item 3) also simplifies resin loading workflows that span multiple days [2].

Scale-Up and GLP Intermediate Sourcing Strategy

The target compound's consistent 98% purity specification across two independent vendors (Bidepharm and Leyan) with orthogonal QC characterization (NMR, HPLC, GC) provides the inter-laboratory reproducibility required for GLP-grade synthesis campaigns and technology transfer to CDMOs [1]. The racemic nature of the compound (Evidence Item 5) avoids the chiral QC burden and cost premium of enantiopure analogs, making it the economically rational choice when downstream resolution or chiral separation is planned rather than purchased [2].

Quaternary Stereocenter Construction via Enolate Alkylation

The N-Boc-O-MOM substitution pattern on a β-branched amino acid scaffold is precedented in the asymmetric synthesis literature for memory of chirality α-alkylation [1]. While the MOM group in the target compound is O-linked (not N-linked as in the Kawabata MOC studies), the structural analogy supports its use as a precursor for quaternary stereocenter construction. The MOM ether's stability under the strongly basic conditions of enolate alkylation (LDA, KHMDS) while remaining cleavable under mild Lewis acid conditions provides a strategic advantage over methyl ethers, which cannot be removed post-alkylation without destroying the Boc group [2].

Application
Selection Property
Validation Focus
Sequential Orthogonal Deprotection
Orthogonal MOM/Boc protection strategy
Selective MOM removal with mild Lewis acid while Boc intact
SPPS of Sterically Hindered Sequences
Balanced polarity and reduced H-bond donors
On-resin aggregation and coupling efficiency review
Scale-Up & GLP Intermediate Sourcing
Multi-vendor consistent purity with orthogonal QC
Supply chain resilience and batch reproducibility
Quaternary Stereocenter Construction
Base-stable, mild-acid-cleavable protecting group
Enolate alkylation and post-alkylation deprotection feasibility
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